molecular formula C15H19N5O B2823353 N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1311967-52-8

N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Katalognummer B2823353
CAS-Nummer: 1311967-52-8
Molekulargewicht: 285.351
InChI-Schlüssel: WEVHIYGIQJXHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide, also known as CCPA, is a potent and selective agonist for the A1 adenosine receptor. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the A1 adenosine receptor has been shown to have numerous physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of cardiac function. CCPA has been extensively studied for its potential therapeutic applications in a variety of disease states.

Wirkmechanismus

N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide acts as a selective agonist for the A1 adenosine receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels. This results in the inhibition of neurotransmitter release and the modulation of cardiac function, among other physiological effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have numerous biochemical and physiological effects, including vasodilation, inhibition of neurotransmitter release, modulation of cardiac function, reduction in oxidative stress, and inhibition of tumor growth. These effects are mediated through the activation of the A1 adenosine receptor.

Vorteile Und Einschränkungen Für Laborexperimente

N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for the A1 adenosine receptor, as well as its well-characterized mechanism of action. However, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide also has some limitations, including its potential for off-target effects and the need for careful dosing and administration.

Zukünftige Richtungen

There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide, including:
1. Further investigation of its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer.
2. Development of more selective and potent analogs of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide for use in lab experiments and potential clinical applications.
3. Investigation of the potential for combination therapy with N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other drugs for enhanced therapeutic effects.
4. Exploration of the potential for N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide to modulate other physiological pathways beyond the A1 adenosine receptor.
5. Investigation of the potential for N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide to have therapeutic effects in other disease states beyond those currently studied.

Synthesemethoden

The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves the reaction of 4-cyanomethylpiperidine with cyclopropylamine, followed by the addition of pyrimidine-2-carboxylic acid and subsequent coupling with 4-nitrophenyl chloroformate. The resulting intermediate is then reduced with palladium on carbon to yield N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease states, including cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have cardioprotective effects, including reducing infarct size and improving cardiac function. In neurodegenerative disorders, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation. In cancer, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have anticancer effects, including inhibiting tumor growth and inducing apoptosis.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-1-pyrimidin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c16-6-11-20(13-2-3-13)14(21)12-4-9-19(10-5-12)15-17-7-1-8-18-15/h1,7-8,12-13H,2-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVHIYGIQJXHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.